Cediranib maleate is classified under quinazolines and indoles, which are significant classes of compounds in medicinal chemistry. The compound is derived from the synthesis of a quinazoline scaffold that includes an indole moiety, enhancing its biological activity. It is commercially available and can be sourced from various chemical suppliers for research purposes.
The synthesis of cediranib maleate involves several key steps, primarily focusing on the formation of the indole-ether quinazoline core. The general synthetic route includes:
Cediranib maleate has a complex molecular structure characterized by its unique arrangement of atoms, which contributes to its biological activity. The molecular formula for cediranib maleate is , with a molecular weight of approximately 566.6 g/mol .
The structural data can be summarized as follows:
The intricate structure allows for specific interactions with the vascular endothelial growth factor receptors, facilitating its role as an inhibitor.
Cediranib maleate undergoes various chemical reactions that are critical for both its functionality and metabolic processing:
The mechanism of action for cediranib maleate primarily involves the inhibition of vascular endothelial growth factor receptors, which play a crucial role in angiogenesis—the formation of new blood vessels from existing ones. By binding to these receptors, cediranib prevents their activation by vascular endothelial growth factor, thereby inhibiting downstream signaling pathways that promote endothelial cell proliferation and migration.
This action ultimately leads to reduced tumor blood supply, resulting in decreased tumor growth and metastasis. Research indicates that effective concentrations achieved through various delivery methods significantly exceed the inhibitory concentration required to block receptor activity .
Cediranib maleate exhibits several notable physical and chemical properties:
These properties are essential for its formulation into effective pharmaceutical products.
Cediranib maleate has significant applications across various scientific fields:
Cediranib maleate was engineered as a potent, orally bioavailable inhibitor targeting vascular endothelial growth factor receptors (VEGFRs), pivotal regulators of tumor angiogenesis. Its quinazoline core facilitates competitive binding at the ATP site of VEGFR-2 (KDR), with an IC₅₀ of <1 nM, while simultaneously inhibiting VEGFR-1 (Flt-1) and VEGFR-3 (Flt-4) at IC₅₀ values of 5 nM and ≤3 nM, respectively [2] [7]. The 4-fluoro-2-methylindole moiety enhances selectivity against pro-angiogenic kinases, and the pyrrolidinylpropoxy side chain optimizes solubility and membrane permeability. Preclinical studies demonstrated sub-nanomolar inhibition of VEGF-stimulated endothelial cell proliferation (IC₅₀: 0.4 nM), disrupting tube formation and causing regression of established xenografts at 1.5 mg/kg/day [2] [7]. This targeted design minimizes off-target effects while maximizing anti-angiogenic potency.
Table 1: Kinase Inhibition Profile of Cediranib
Target | IC₅₀ (nM) | Biological Impact |
---|---|---|
VEGFR-2 (KDR) | <1 | Blocks primary VEGF signaling |
VEGFR-1 (Flt-1) | 5 | Inhibits placental growth factor signaling |
VEGFR-3 (Flt-4) | ≤3 | Suppresses lymphangiogenesis |
PDGFR-β | 5 | Modulates pericyte recruitment |
c-Kit | 2 | Affects stem cell survival |
The synthesis of cediranib base begins with a nucleophilic aromatic substitution between 4-chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline and 4-fluoro-2-methyl-5-hydroxyindole under basic conditions. The maleate salt is subsequently formed via acid-base reaction in anhydrous acetone, achieving high purity (>98%) and a defined melting point of 198.3–200.08°C [2] [6]. Critical process parameters include:
Table 2: Key Steps in Cediranib Maleate Synthesis
Step | Reagents/Conditions | Purpose |
---|---|---|
Quinazoline Halogenation | 4-Chloro-7-fluoroquinazoline, POCl₃ | Activates nucleophilic site |
Alkoxy Sidechain Installation | 3-(Pyrrolidin-1-yl)propanol, NaH | Enhances solubility & target affinity |
Indole Coupling | 4-Fluoro-2-methylindol-5-ol, K₂CO₃, DMF | Forms core pharmacophore |
Salt Formation | Maleic acid, acetone, 25°C | Improves crystallinity & stability |
Cediranib maleate exhibits complex solid-state behavior, with Form I identified as the preferred monohydrate for pharmaceutical use. Its crystal structure (monoclinic P2₁/c space group) features a 3D network stabilized by:
PXRD analysis confirms Form I with characteristic peaks at 6.7°, 13.4°, and 20.1° 2θ (±0.2°). A metastable polymorph (Form II) and acetonitrile solvate were identified during development but avoided through controlled crystallization. The solvate displays altered Raman spectra (C≡N stretch: 2250 cm⁻¹) and collapses to amorphous phase upon desolvation, compromising stability [1] [6]. Thermal analysis reveals Form I dehydration at 80–120°C, followed by melt at 200°C, confirming hydrate integrity.
Table 3: Solid-State Characterization of Cediranib Maleate Forms
Property | Form I (Monohydrate) | Metastable Form II | Acetonitrile Solvate |
---|---|---|---|
PXRD Peaks (2θ) | 6.7°, 13.4°, 20.1° | 5.8°, 12.2°, 17.3° | 7.2°, 14.9°, 22.0° |
Thermal Behavior | Dehydration at 110°C | Melt at 195°C (decomp.) | Desolvation at 65°C |
Stability | Hygroscopic <30% RH | Converts to Form I | Unstable upon drying |
Raman Marker | 1595 cm⁻¹ (C=O) | 1602 cm⁻¹ (C=O) | 2250 cm⁻¹ (C≡N) |
Solvent choice critically impacts polymorphic purity and particle morphology. Anhydrous acetone is optimal for salt formation, suppressing dihydrate generation observed in aqueous mixtures. For crystallization, acetonitrile/ethyl acetate (7:3 v/v) enables high-yield recovery of Form I with an aspect ratio of 3:1 (needle-like habit), ideal for filtration [1] [6]. Key process controls include:
Table 4: Solvent Systems in Cediranib Maleate Manufacturing
Process Stage | Solvent System | Impact on Product |
---|---|---|
Salt Formation | Anhydrous acetone | Prevents dihydrate formation |
Crystallization | CH₃CN/EtOAc (7:3) | Yields stable Form I crystals |
Washing | Cold ethyl acetate (<5°C) | Removes maleic acid impurities |
Drying | Vacuum, 40°C, 24h | Limits residual solvents to ICH Q3C levels |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7